N-Ethyl-N-nitrosourea: A Comprehensive Technical Guide to its Mechanism and Application in Mutagenesis
N-Ethyl-N-nitrosourea: A Comprehensive Technical Guide to its Mechanism and Application in Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-nitrosourea (ENU), with the chemical formula C₃H₇N₃O₂, is a potent chemical mutagen widely employed in genetics and cancer research.[1] As a monofunctional alkylating agent, ENU is highly effective at inducing point mutations in the germline of various model organisms, most notably the mouse.[2][3] This property has established ENU as a cornerstone of forward genetics, enabling the discovery of novel gene functions and the generation of animal models for human diseases.[4] This in-depth technical guide will elucidate the core mechanism of ENU action, provide quantitative data on its mutagenic efficacy, detail experimental protocols for its use, and illustrate key pathways and workflows through diagrams.
Chemical Properties and Mechanism of Action
ENU is a small, highly reactive molecule that does not require metabolic activation to exert its mutagenic effects.[5] Its primary mechanism of action is the transfer of its ethyl group to nucleophilic centers within the DNA molecule.[5][6] This alkylation process can occur at several positions on the DNA bases, with a notable preference for oxygen atoms over nitrogen atoms.[7] The most significant DNA adducts formed by ENU include O⁶-ethylguanine (O⁶-EtG), O⁴-ethylthymine (O⁴-EtT), and O²-ethylthymine (O²-EtT).[8]
The formation of these ethylated bases is the initial step in ENU-induced mutagenesis. During DNA replication, these altered bases are prone to mispairing. For instance, O⁶-ethylguanine can mispair with thymine instead of cytosine, leading to a G:C to A:T transition mutation in the subsequent round of replication.[9] Similarly, O⁴-ethylthymine can pair with guanine instead of adenine, resulting in an A:T to G:C transition. The high mutagenic potency of ENU is attributed to its efficiency in inducing these specific types of mispairing-prone DNA lesions.[8]
Caption: Mechanism of ENU-induced point mutation.
Quantitative Data on ENU Mutagenesis
The mutagenic efficiency of ENU is influenced by several factors, including the dose administered, the genetic background of the organism, and the specific locus being targeted. The following tables summarize key quantitative data related to ENU's mutagenic properties.
Table 1: ENU Mutagenic Frequency in Mice
| Parameter | Value | Reference |
| Per-locus mutation frequency | 1.5 x 10⁻³ | [3] |
| Mutations per 700 gametes | 1 | [10][11] |
| Mutation rate vs. spontaneous rate | ~200 times higher | [11] |
| Interval between point mutations | ~1-2 Mb | [1] |
Table 2: Dose-Response Relationship of ENU in a Rat Pig-a Mutation Assay
| Dose (mg/kg/day for 28 days) | Mutant Frequency (RETs) | Statistical Significance | Reference |
| 0 (Control) | Baseline | - | [12] |
| 1.0 | Increased | Statistically significant | [12] |
| 21.9 | Estimated Threshold | - | [12] |
Table 3: Spectrum of ENU-Induced Mutations in Mice
| Mutation Type | Predominance | Reference |
| A:T to T:A transversions | High | [1][5] |
| A:T to G:C transitions | High | [1][5] |
| G:C to A:T transitions | Moderate | [1] |
DNA Repair Pathways in Response to ENU Damage
Cells possess sophisticated DNA repair mechanisms to counteract the genotoxic effects of alkylating agents like ENU. The primary pathways involved in repairing ENU-induced DNA adducts are Base Excision Repair (BER), Nucleotide Excision Repair (NER), and direct reversal of damage by the O⁶-alkylguanine-DNA alkyltransferase (MGMT) protein.[7][13][14]
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Base Excision Repair (BER): This pathway is primarily responsible for removing smaller, non-helix-distorting base lesions. Specific DNA glycosylases recognize and excise the ethylated base, creating an apurinic/apyrimidinic (AP) site, which is then further processed and repaired.
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Nucleotide Excision Repair (NER): NER is a more versatile pathway that can remove a wide range of bulky, helix-distorting DNA lesions. While less prominent than BER for small alkyl adducts, NER can contribute to the repair of some ENU-induced damage.[7]
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O⁶-alkylguanine-DNA alkyltransferase (MGMT): This protein plays a crucial role in directly reversing O⁶-ethylguanine adducts. MGMT transfers the ethyl group from the guanine to one of its own cysteine residues in a stoichiometric reaction, thereby restoring the correct base and inactivating itself.[13]
Caption: Key DNA repair pathways for ENU-induced damage.
Experimental Protocols: ENU Mutagenesis in Mice
The following protocol outlines a standard procedure for inducing germline mutations in male mice using ENU. Caution: ENU is a potent carcinogen and mutagen and must be handled with appropriate safety precautions in a certified chemical fume hood.
Materials:
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N-Ethyl-N-nitrosourea (ENU) powder
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95% Ethanol
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Phosphate-citrate buffer (pH 5.0)
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Syringes and needles for intraperitoneal injection
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Male mice (8-10 weeks old) of the desired strain
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Fertile female mice for breeding
Procedure:
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Preparation of ENU Solution:
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On the day of injection, dissolve ENU powder in 95% ethanol.
-
Dilute the ENU-ethanol solution with phosphate-citrate buffer to the desired final concentration. A commonly used dosage regimen is a fractionated dose, for example, three weekly intraperitoneal injections of 80-100 mg/kg body weight.[15]
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The final solution should be clear and yellow. Protect the solution from light.[3]
-
-
ENU Administration:
-
Weigh each male mouse to calculate the precise volume of ENU solution to be injected.
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Administer the ENU solution via intraperitoneal (IP) injection.
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-
Post-Injection Monitoring and Fertility Assessment:
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ENU-treated males will undergo a period of temporary sterility.[8]
-
House the treated males individually.
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After a recovery period of approximately 8-12 weeks, begin test matings with fertile females to assess the return of fertility.
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-
Breeding and Screening for Phenotypes:
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Once fertility is restored, the G₀ mutagenized males can be used in various breeding schemes to screen for dominant or recessive mutations in their offspring (G₁ and subsequent generations).
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A common strategy for identifying recessive mutations involves a three-generation screen.
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Caption: Experimental workflow for ENU mutagenesis in mice.
Conclusion
N-Ethyl-N-nitrosourea remains an invaluable tool in functional genomics and the development of disease models. Its high efficiency in inducing random point mutations provides a powerful, unbiased approach to discovering gene function. A thorough understanding of its mechanism of action, mutagenic properties, and the cellular responses to the DNA damage it induces is critical for its effective and safe application in research. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists utilizing this potent mutagen.
References
- 1. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the genotoxicity of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-ethyl-N-nitrosourea (ENU) increased brain mutations in prenatal and neonatal mice but not in the adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrum of ENU-induced mutations in phenotype-driven and gene-driven screens in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. In vivo repair of ENU-induced oxygen alkylation damage by the nucleotide excision repair mechanism in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ENU mutagenesis in the mouse electrophoretic specific-locus test, 1. Dose-response relationship of electrophoretically-detected mutations arising from mouse spermatogonia treated with ethylnitrosourea | RTI [rti.org]
- 10. ENU - Wikipedia [en.wikipedia.org]
- 11. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Defining EMS and ENU Dose-Response Relationships Using the Pig-a Mutation Assay In Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Ethyl-N-Nitrosourea Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
